molecular formula C5H9BrO2 B041157 Ethyl 2-bromopropionate CAS No. 535-11-5

Ethyl 2-bromopropionate

Cat. No.: B041157
CAS No.: 535-11-5
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-UHFFFAOYSA-N
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Description

Ethyl 2-bromopropionate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to slightly yellow liquid with a strong, pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromopropionate can be synthesized through the esterification of 2-bromopropionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is produced by first preparing 2-bromopropionyl chloride through the acylation of propionic acid with thionyl chloride and bromine in the presence of red phosphorus. The resulting 2-bromopropionyl chloride is then reacted with anhydrous ethanol to yield this compound. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromopropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-bromopropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: The compound is used in the synthesis of drugs and drug intermediates.

    Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-bromopropionate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity profile, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 2-bromopropanoate
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InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
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InChI Key

ARFLASKVLJTEJD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9BrO2
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DSSTOX Substance ID

DTXSID90871746
Record name Propanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

181.03 g/mol
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Physical Description

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromopropionate
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CAS No.

535-11-5, 41978-69-2
Record name Ethyl 2-bromopropionate
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Record name Ethyl alpha-bromopropionate
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Record name Ethyl 2-bromopropionate
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Record name Propanoic acid, 2-bromo-, ethyl ester
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Record name Propanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromopropionate
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Record name Ethyl (±)-2-bromopropionate
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Record name ETHYL .ALPHA.-BROMOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of ethyl 2-bromopropionate?

A1: this compound has the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol. Its structure consists of a propionate ester group (CH3CH2OC(O)-) attached to a bromine atom at the alpha position (CH3CHBr-).

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic data for identifying this compound include:

  • 1H NMR: The presence of characteristic peaks corresponding to the ethyl group and the methine proton adjacent to the bromine atom. []
  • FTIR: Confirms the presence of specific functional groups, such as the carbonyl group (C=O) and the C-Br bond. []

Q3: How is this compound utilized in Atom Transfer Radical Polymerization (ATRP)?

A3: this compound serves as an efficient initiator in ATRP. [, , , , , , , , , , , , , , , ] It reacts with a transition metal complex, typically copper(I) bromide, to generate initiating radicals. These radicals then add to monomers, propagating the polymerization process in a controlled manner.

Q4: What factors influence the effectiveness of this compound as an ATRP initiator?

A4: Several factors impact the performance of this compound as an ATRP initiator:

  • Ligand: The choice of ligand coordinating the copper catalyst significantly affects polymerization rate and control. For instance, Me6TREN ligand allows for controlled polymerization of acrylates at ambient temperature with fast rates compared to TREN. []
  • Solvent: The polarity of the solvent influences the polymerization rate. For example, anisole, a less polar solvent than cyclohexanone, results in a slower polymerization rate of glycidyl methacrylate. []
  • Temperature: The reaction temperature affects the ATRP equilibrium constant (KATRP). A study found that KATRP values increased with temperature in a methyl acrylate/acetonitrile mixture. []
  • Additives: The presence of specific additives can accelerate the polymerization rate. For example, aluminum hydroxide, boric acid, and (2-methylpropyl)boronic acid were shown to significantly enhance the rate of styrene polymerization. []

Q5: What types of polymers have been successfully synthesized using this compound as an ATRP initiator?

A5: this compound has been employed to synthesize a variety of polymers via ATRP, including:

  • Homopolymers: Poly(methyl methacrylate) (PMMA) [, , , , , ], polystyrene [, , ], poly(glycidyl methacrylate) (PGMA) [, , ], poly(tert-butyl acrylate) [], poly(menthyl acrylate) [], poly((R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene) []
  • Copolymers: Poly(methyl methacrylate)-b-poly[(dimethylamino)ethyl methacrylate] [], Poly(pregnenolone methacrylate-co-methyl methacrylate) [], P(MEO2MA-co-OEGMA) []
  • Block Copolymers: Poly(tert-butyl acrylate)-block-poly(methyl methacrylate) []
  • Dendronized Polymers: Based on acrylate functionalized 2,2-bis(methylol)propionic acid (bis-MPA) dendrons []

Q6: Can this compound be utilized for surface-initiated ATRP?

A6: Yes, this compound has been successfully used as a sacrificial free initiator in surface-initiated ATRP to modify cotton fibers with homo- and block copolymers. [] This technique enables the controlled growth of polymers from solid surfaces.

Q7: Are there any limitations to using this compound in ATRP?

A7: While generally effective, some limitations exist when using this compound:

  • Initiation Efficiency: In some cases, this compound may exhibit lower initiation efficiency compared to other initiators like 2-bromopropionitrile. [] This can influence gelation during copolymerization with cross-linkers.
  • Stereoselectivity: While applicable for various polymers, the stereochemical control might be limited in specific cases like the polymerization of (R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene, where poor control of molecular weights was observed. []

Q8: How does the polymerization rate compare when using this compound versus other initiators like ethyl 2-bromoisobutyrate?

A8: Studies have shown that polymerization rates can vary depending on the initiator used. For instance, the polymerization of tert-butyl acrylate proceeds more rapidly with this compound (secondary initiator) compared to ethyl 2-bromoisobutyrate (tertiary initiator). []

Q9: Besides ATRP, what are some other applications of this compound in organic synthesis?

A9: this compound serves as a valuable reagent in various synthetic transformations, including:

  • Reformatsky Reactions: It reacts with ketones in the presence of zinc to form β-hydroxy esters. []
  • Alkylation Reactions: It can be used to alkylate various nucleophiles, including thioamides [, ], hydroxythiophenes [], and triazoline-5-thiones. []
  • Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds like furo[2,3-c]pyridines [], furo[3,2-b]pyridines [], and thiazolidinones. [, , ]

Q10: What are some specific examples of biologically active compounds synthesized using this compound?

A10: this compound has played a role in the synthesis of several compounds with potential biological activity, such as:

  • Isoxazolyl thiazoles, isoxazolyl thiazolyl chromen-2-ones, isoxazolyl thiazinanes, and isoxazolyl thiazolidinones: These compounds were synthesized and evaluated for their antimicrobial activity. []
  • 3-Hydrazono-5-nitro-2-indolinone derivatives: These compounds were synthesized and evaluated for their antiviral activity against a panel of viruses. []
  • Allergenic alpha-methylene-gamma-butyrolactones: this compound was used in the synthesis of tulipalin B and other related compounds to study their capacity to induce allergic contact dermatitis. []

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